Cyclo(-Phe-Trp)
Overview
Description
Cyclo(-Phe-Trp) is a cyclic dipeptide composed of L-tryptophan and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Phe-Trp) typically involves the cyclization of linear dipeptides. One common method is the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The cyclization process can be monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Cyclo(-Phe-Trp) may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protective groups and optimized reaction conditions ensures the efficient production of the cyclic dipeptide.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Phe-Trp) can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring of L-phenylalanine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction can lead to the formation of reduced cyclic dipeptides.
Scientific Research Applications
Cyclo(-Phe-Trp) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for complex molecular architectures.
Mechanism of Action
The mechanism of action of Cyclo(-Phe-Trp) involves its interaction with specific molecular targets. The indole ring of L-tryptophan and the phenyl ring of L-phenylalanine can engage in π-π interactions with aromatic residues in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The cyclic structure of the dipeptide also contributes to its stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclo-(L-Trp-L-Tyr): A cyclic dipeptide composed of L-tryptophan and L-tyrosine.
Cyclo-(L-Trp-L-Leu): A cyclic dipeptide composed of L-tryptophan and L-leucine.
Cyclo-(L-Trp-L-Val): A cyclic dipeptide composed of L-tryptophan and L-valine.
Uniqueness
Cyclo(-Phe-Trp) is unique due to the presence of both L-tryptophan and L-phenylalanine, which provide distinct chemical and biological properties. The combination of these amino acids in a cyclic structure enhances its stability and potential for diverse applications compared to other cyclic dipeptides.
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKAUWOMPJEMI-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017851 | |
Record name | Isorugulosuvine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-48-8 | |
Record name | Isorugulosuvine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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